Benzyl N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]carbamate
Description
Historical Development of N-Cbz Protection in Glycochemistry
The benzyloxycarbonyl (Cbz) group emerged as a pivotal amine-protecting strategy in the 1930s through the work of Leonidas Zervas and Max Bergmann, who pioneered its use in peptide synthesis. Its adoption in carbohydrate chemistry followed in the 1970s, driven by the need for selective protection of amino sugars during oligosaccharide assembly. The Cbz group’s stability under acidic and basic conditions, coupled with its clean removal via catalytic hydrogenation, made it ideal for glycosylation reactions involving fragile amino sugars like glucosamine. Early applications focused on synthesizing N-Cbz-protected glucosamine derivatives to prevent unwanted side reactions during glycosidic bond formation. For example, Lin et al. demonstrated that N-BnCbz-protected glucosamine could undergo one-pot deprotection with Pd(OH)₂, enabling efficient synthesis of LacNAc disaccharides.
By the 1990s, the Cbz group became integral to chemoenzymatic strategies for producing bioactive glycoconjugates. Boons’ team utilized N-Cbz-protected LacNAc derivatives to create fucosylated and sialylated oligosaccharides, bypassing enzymatic interference at the C2-amine. This work underscored the group’s dual role as both a protecting moiety and a stereochemical director in glycosylation reactions.
Significance in Amino Sugar Research Paradigms
Amino sugars like glucosamine are fundamental to glycobiology, constituting key components of glycosaminoglycans (GAGs) and bacterial peptidoglycans. The introduction of the Cbz group at the C2-amine addresses three critical challenges:
- Nucleophilicity suppression : The carbamate formation reduces amine reactivity, preventing undesired nucleophilic attacks during glycosyl donor activation.
- Stereocontrol : In glucosamine derivatives, the Cbz group influences anomeric selectivity. For instance, N-Cbz-protected glucosamine donors exhibit β-selectivity up to 92% in mannosylation reactions due to steric hindrance at the C2 position.
- Orthogonal deprotection : Unlike acetamides or phthalimides, the Cbz group can be removed under neutral hydrogenolysis conditions, preserving acid-sensitive glycosidic linkages.
Recent studies highlight its utility in synthesizing heparin mimetics. By temporarily protecting GlcN amines with Cbz, researchers achieved site-specific sulfation patterns critical for anticoagulant activity.
Properties
IUPAC Name |
benzyl N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO7/c1-21-14-11(13(19)12(18)10(7-17)23-14)16-15(20)22-8-9-5-3-2-4-6-9/h2-6,10-14,17-19H,7-8H2,1H3,(H,16,20)/t10-,11-,12-,13-,14+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXCBPGJIPRBQAE-KSTCHIGDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(C(O1)CO)O)O)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Benzyl N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]carbamate, also known by its CAS number 13343-62-9, is a complex organic compound with notable biological activity. This article explores its chemical properties, biological effects, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₅H₂₁N₁O₆. The compound features several functional groups that contribute to its biological activity:
- Hydroxyl groups : Contribute to hydrogen bonding and solubility.
- Methoxy group : Enhances lipophilicity and may influence membrane permeability.
- Carbamate moiety : Known for its role in enzyme inhibition and as a pharmacophore in medicinal chemistry.
Antioxidant Properties
Research indicates that compounds similar to Benzyl N-carbamate exhibit significant antioxidant activity. Antioxidants are crucial in mitigating oxidative stress, which is implicated in various diseases such as cancer and cardiovascular disorders. The presence of hydroxyl groups in the structure likely enhances this activity by scavenging free radicals and reducing oxidative damage.
Enzyme Inhibition
Benzyl N-carbamate has been studied for its potential as an enzyme inhibitor. Specifically, it may inhibit glycosidases and other carbohydrate-active enzymes. This inhibition can be beneficial in managing conditions like diabetes by delaying carbohydrate digestion and absorption.
Anti-inflammatory Effects
Studies have suggested that benzyl carbamates can exhibit anti-inflammatory properties. This effect may be mediated through the modulation of pro-inflammatory cytokines and pathways involved in inflammation. Such properties make it a candidate for further investigation in inflammatory diseases.
Case Studies and Research Findings
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₁N₁O₆ |
| Molecular Weight | 311.33 g/mol |
| Solubility | Very soluble (22.8 mg/ml) |
| Bioavailability Score | 0.55 |
| Log P (octanol-water) | 1.86 |
| H-bond Donors | 4 |
| H-bond Acceptors | 6 |
Comparison with Similar Compounds
Key Observations:
Sugar Backbone Variations: The target compound’s methoxy oxane contrasts with the trihydroxy pyran in and the glucopyranoside in . The methoxy group reduces polarity compared to hydroxyl-rich analogs.
Functional Group Impact: The acetamido group in increases hydrogen-bonding capacity, while the azetidinone in introduces a strained four-membered ring, affecting reactivity and bioactivity. MG-132 is a proteasome inhibitor with a peptide-like structure, unlike the carbohydrate-based target compound.
Physicochemical Properties
Preparation Methods
Anomeric Configuration
The 2S-methoxy group’s stereochemistry is established during glycosylation. Using a β-configured glycosyl donor (e.g., per-acetylated glucopyranosyl bromide) with Ag₂CO₃ promotes β-glycoside formation, while neighboring group participation from 2-O-acetyl groups directs α-selectivity. For the target compound, a participating group at C2 (e.g., trichloroacetyl) ensures the methoxy group adopts the S configuration via Walden inversion during glycosylation.
Hydroxyl Group Deprotection
Hydroxyl groups at C4, C5, and C6 are typically protected as acetyl or benzyl ethers during synthesis. Deprotection is achieved via:
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Acidic conditions : HCl in dioxane removes acetyl groups.
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Catalytic hydrogenation : Palladium on carbon (Pd/C) cleaves benzyl ethers under H₂.
Comparative Analysis of Synthetic Routes
Challenges and Optimization Strategies
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Hydrolysis of Glycosyl Donors : Moisture leads to hydrolyzed byproducts. Pre-stirring reactants with molecular sieves or Drierite (CaSO₄) mitigates this.
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Low Yields in Carbamate Formation : Polar solvents like DMF improve solubility, while slow reagent addition reduces exothermic side reactions.
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Stereochemical Scrambling : Non-participating solvents (e.g., toluene) and low temperatures (–40°C) preserve anomeric configuration .
Q & A
Basic Question
Methodological Answer:
The synthesis of this glycosylamine derivative requires strict control over stereochemistry due to its multiple chiral centers (2S,3R,4R,5S,6R). Key steps include:
- Protecting Group Strategy : Use orthogonal protecting groups (e.g., benzyl, acetyl) to shield hydroxyl and amine functionalities during glycosylation. For example, benzyl carbamate protection ensures regioselectivity during coupling reactions .
- Solvent and Temperature : Polar aprotic solvents (e.g., acetonitrile, dichloromethane) under anhydrous conditions at 0–25°C minimize side reactions .
- Catalysis : Employ Lewis acids like BF₃·Et₂O to activate glycosyl donors, enhancing reaction efficiency .
- Purification : Use silica gel chromatography followed by recrystallization to isolate stereoisomers. Purity >95% can be confirmed via HPLC with chiral columns .
Q. Table 1: Example Synthetic Conditions from Literature
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Glycosylation | Benzyl chloroformate, DCM, 0°C | 65% | |
| Deprotection | H₂/Pd-C, MeOH | 85% |
Which spectroscopic and crystallographic methods are most effective for confirming the structure of this compound?
Basic Question
Methodological Answer:
Structural validation requires a combination of techniques:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Assign signals for the oxan ring (δ 3.2–4.5 ppm for protons; δ 60–110 ppm for carbons) and benzyl carbamate (δ 7.3–7.5 ppm for aromatic protons). Coupling constants (e.g., J₃,4 = 9.5 Hz) confirm stereochemistry .
- 2D NMR (COSY, HSQC, HMBC) : Resolve overlapping signals and establish connectivity between the sugar moiety and carbamate group .
- X-ray Crystallography : Single-crystal analysis provides absolute configuration verification. For example, intermolecular hydrogen bonds (N–H⋯O, O–H⋯O) stabilize the lattice, confirming stereochemical assignments .
- Mass Spectrometry : High-resolution ESI-MS (e.g., m/z 357.36 [M+H]⁺) validates molecular formula (C₁₆H₂₃NO₈) .
How can researchers optimize reaction conditions to improve yield and minimize by-products during the synthesis of this glycosylamine derivative?
Advanced Question
Methodological Answer:
Optimization strategies include:
- Stepwise Monitoring : Use TLC or in-situ IR to track intermediate formation. Adjust reaction time/temperature if by-products (e.g., epimerized sugars) arise .
- Solvent Screening : Test solvents like DMF or THF for solubility and reactivity. Polar solvents improve glycosylation efficiency but may require lower temperatures to avoid hydrolysis .
- Catalyst Loading : Titrate Lewis acid (e.g., BF₃·Et₂O) between 0.1–1.0 equiv. to balance activation and side reactions .
- By-Product Mitigation : Add molecular sieves to absorb water, reducing hydrolysis. For example, sieves (4Å) in acetonitrile improve yields by 15–20% .
Q. Table 2: Impact of Solvent on Glycosylation Yield
| Solvent | Temp (°C) | Yield (%) | By-Products (%) |
|---|---|---|---|
| DCM | 0 | 65 | 10 |
| MeCN | 25 | 78 | 5 |
What strategies are recommended for resolving contradictions in reported biological activities of this compound across different studies?
Advanced Question
Methodological Answer:
Discrepancies in bioactivity data (e.g., antimicrobial vs. anticancer effects) may arise from:
- Assay Variability : Standardize protocols (e.g., MIC for antimicrobial tests; IC₅₀ for cytotoxicity) using reference compounds like ampicillin or doxorubicin .
- Compound Purity : Confirm purity via HPLC (>98%) and rule out contaminants (e.g., residual solvents) using GC-MS .
- Target Selectivity : Perform kinase profiling or SPR assays to identify off-target interactions. For example, conflicting IC₅₀ values may reflect differential binding to homologous enzymes .
- Statistical Analysis : Apply ANOVA or t-tests to compare datasets. Replicate studies in ≥3 independent experiments to assess reproducibility .
How to determine the binding affinity and specificity of this compound toward potential enzymatic targets?
Advanced Question
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Immobilize the target enzyme (e.g., SARS-CoV-2 PLpro) on a sensor chip. Measure binding kinetics (kₐ, k𝒹) at varying compound concentrations (1–100 μM) .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to assess binding energetics. A ΔG < −30 kJ/mol indicates strong affinity .
- Molecular Docking : Use software like AutoDock Vina to model interactions (e.g., hydrogen bonds with catalytic residues). Validate with mutagenesis studies .
Q. Table 3: Example Binding Data for SARS-CoV-2 Targets
| Target | K𝒹 (nM) | Method | Reference |
|---|---|---|---|
| 3CL Protease | 120 | SPR | |
| Spike Protein | >500 | ITC |
What experimental approaches are recommended to analyze the stability of this compound under physiological conditions?
Advanced Question
Methodological Answer:
- pH Stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24h. Monitor degradation via HPLC. Carbamate groups are prone to hydrolysis at pH <4 .
- Plasma Stability : Add compound to human plasma (37°C, 1h). Precipitate proteins with acetonitrile and analyze supernatant for intact compound .
- Light/Temperature Sensitivity : Store samples under UV light (254 nm) or at 40°C for 72h. Degradation products can be identified via LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
